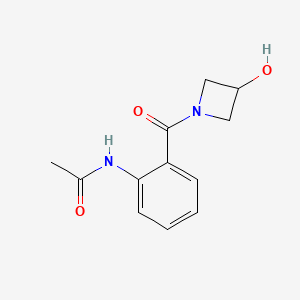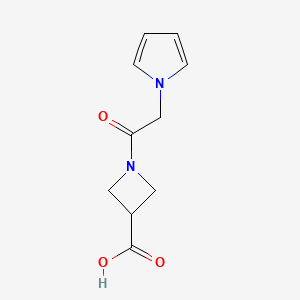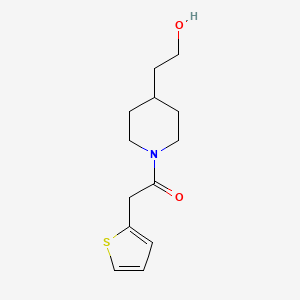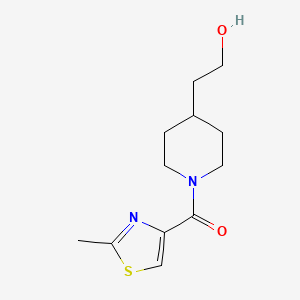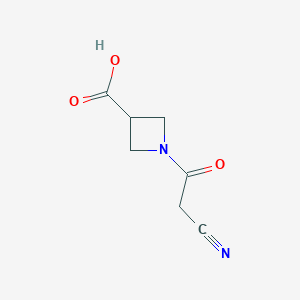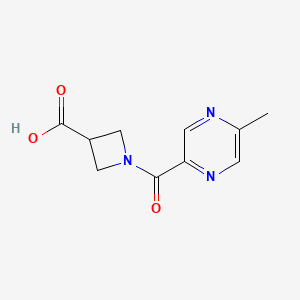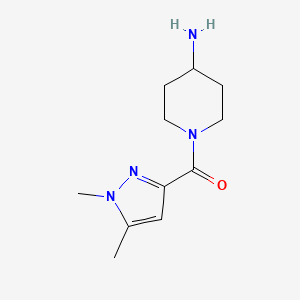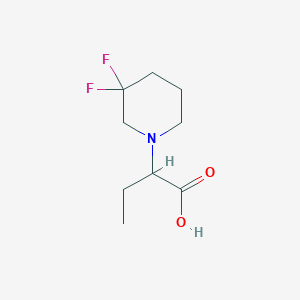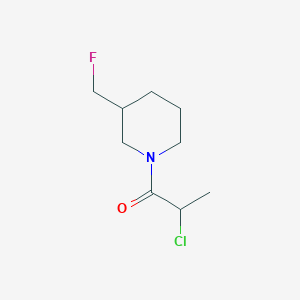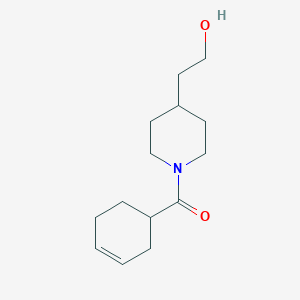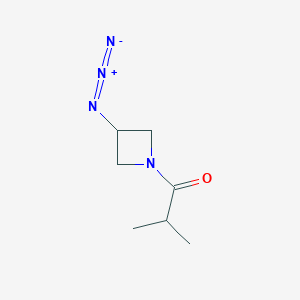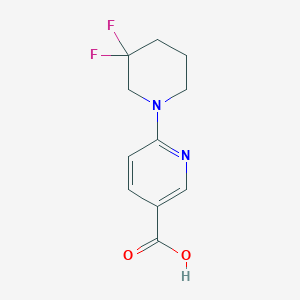
6-(3,3-Difluoropiperidin-1-yl)nicotinic acid
Vue d'ensemble
Description
6-(3,3-Difluoropiperidin-1-yl)nicotinic acid, also known as 6-DFPA, is a synthetic organic compound belonging to the class of piperidines. It is a derivative of nicotinic acid and is used in a variety of research applications, such as in the study of biochemical and physiological processes. In addition, 6-DFPA has been found to have potential applications in the development of drugs and therapeutic agents.
Applications De Recherche Scientifique
Industrial Production and Green Chemistry
6-(3,3-Difluoropiperidin-1-yl)nicotinic acid, related to nicotinic acid, has applications in green chemistry. Traditional production methods for nicotinic acid involve environmentally harmful by-products. However, new ecological methods are being explored for producing nicotinic acid from raw materials like 3-methylpyridine, potentially benefiting industrial applications in a more environmentally friendly manner (Lisicki, Nowak, & Orlińska, 2022).
Antioxidant and Vasorelaxation Properties
Thionicotinic acid derivatives, which are structurally similar to 6-(3,3-Difluoropiperidin-1-yl)nicotinic acid, have been found to exhibit antioxidant properties and vasorelaxation effects. These derivatives show potential as therapeutics due to their ability to induce vasorelaxation and exhibit antioxidative activity in biological assays (Prachayasittikul et al., 2010).
Potential in Hyperlipidemia Treatment
Nicotinic acid-based compounds are being investigated for their antihyperlipidemic activity, with some showing promising results in reducing cholesterol levels. These compounds, by inhibiting certain enzymes or receptors, can potentially be used in the treatment of hyperlipidemia (Shoman et al., 2020).
Role in Atherosclerosis Prevention
Nicotinic acid has been studied for its role in preventing atherosclerosis through its receptor GPR109A. This receptor is expressed by immune cells, and its activation by nicotinic acid can reduce the progression of atherosclerosis independently of lipid-modifying effects (Lukasova et al., 2011).
Inhibition of Carbonic Anhydrase III
6-Substituted nicotinic acid analogues, such as 6-(3,3-Difluoropiperidin-1-yl)nicotinic acid, are reported as potential inhibitors of carbonic anhydrase III. This enzyme is a target for managing dyslipidemia and cancer progression, making these analogues relevant in therapeutic research (Mohammad et al., 2017).
Propriétés
IUPAC Name |
6-(3,3-difluoropiperidin-1-yl)pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F2N2O2/c12-11(13)4-1-5-15(7-11)9-3-2-8(6-14-9)10(16)17/h2-3,6H,1,4-5,7H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIWDEPXGWLLTKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC=C(C=C2)C(=O)O)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



